molecular formula C8H8O4 B140586 2,4-Dihydroxyphenylacetic acid CAS No. 614-82-4

2,4-Dihydroxyphenylacetic acid

Cat. No. B140586
CAS RN: 614-82-4
M. Wt: 168.15 g/mol
InChI Key: FSQDURCMBCGCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxyphenylacetic acid is a phenolic acid with potential applications in the food and pharmaceutical industries due to its strong antioxidative activity. It is a derivative of phenylacetic acid and is related to the class of compounds known as hydroxyphenylacetic acids, which are metabolites in higher plants and can be synthesized through various chemical and biological processes.

Synthesis Analysis

The synthesis of related compounds such as 2-carboxy-4-methoxyphenylacetic acid and 3,4-(methylenedioxy)phenylacetic acid has been achieved through multi-step reactions involving sulfonation, alkali fusion, methylation, and hydroxylation steps . For the synthesis of 2,4-Dihydroxyphenylacetic acid, a biosynthetic pathway was designed in Escherichia coli, which involved enhancing the shikimate pathway and introducing the hydroxylase HpaBC into a 4-hydroxyphenylacetic acid overproducing strain, leading to the production of 2,4-Dihydroxyphenylacetic acid .

Molecular Structure Analysis

The molecular structure of 2,4-Dihydroxyphenylacetic acid consists of a benzene ring with two hydroxyl groups positioned at the 2nd and 4th carbon atoms and an acetic acid side chain. This structure is similar to other hydroxyphenylacetic acids, which are characterized by the presence of hydroxyl groups on the aromatic ring and have been identified in various species of higher plants .

Chemical Reactions Analysis

Hydroxyphenylacetic acids undergo various chemical reactions, including oxidation, methylation, and ring cleavage. The biosynthesis and metabolism of these compounds in higher plants involve complex transformations, such as the conversion of phenylpyruvic acid into 2-hydroxyphenylacetic acid and the metabolic pathway leading from 2-hydroxyphenylacetic acid to 2,3-dihydroxyphenylacetic acid and further methoxylated derivatives . These reactions are crucial for the production and degradation of hydroxyphenylacetic acids in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dihydroxyphenylacetic acid are influenced by the presence of hydroxyl groups, which contribute to its solubility, acidity, and reactivity. These properties are essential for its antioxidative activity and its potential use in various applications. The synthesis of related compounds has shown that the purity and yield of these substances can be optimized through careful control of reaction conditions, as evidenced by the high purity achieved for 3,4-(methylenedioxy)phenylacetic acid .

Scientific Research Applications

Environmental Impact and Toxicity Studies

Research on 2,4-dichlorophenoxyacetic acid (a related compound to 2,4-Dihydroxyphenylacetic acid) focuses on its environmental impact and toxicity. Studies have advanced rapidly in toxicology and mutagenicity, particularly in the USA, Canada, and China. These studies often involve the assessment of occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially in aquatic species, and molecular imprinting. Future research is expected to focus on molecular biology, human exposure assessment, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Biosynthesis in Higher Plants

The biosynthesis and metabolism of hydroxyphenylacetic acids, including 2,4-Dihydroxyphenylacetic acid, in higher plants have been explored. The research shows that these compounds derive from the shikimic acid pathway and can be synthesized through different routes. One route involves the transformation of phenylpyruvic acid, and another involves the hydroxylation of phenylacetic acid. These findings suggest a complex biochemical pathway in plants (Kindl, 1969).

Role in Brain Metabolism

Research has shown that monoamine oxidase plays a role in the metabolism of dopamine in the brain, with 3,4-dihydroxyphenylacetic acid being a key metabolite derived from dopamine after oxidative deamination. This research suggests a significant role for these compounds in brain chemistry and potential implications for neurological health (Rosengren, 1960).

Biosynthesis in Escherichia coli

A study on the efficient biosynthesis of 3,4-dihydroxyphenylacetic acid in Escherichia coli has been conducted. This research is significant for the potential industrial production of this compound, which has applications in food and pharmaceutical industries due to its strong anti-oxidative activity (Li et al., 2019).

Interaction with Cellular Proteins

A study developed a novel tag-free DOPAC probe to investigate the interaction of 3,4-dihydroxyphenylacetic acid with cellular proteins. The findings of this study could be significant in understanding the biological activity of this compound, especially in the context of its interactions at the cellular level (Nakashima et al., 2016).

Electrochemical Studies

Electrocatalytic oxidation of 3,4-dihydroxyphenylacetic acid at a glassy carbon electrode modified with single-wall carbon nanotubes has been studied. This research contributes to our understanding of the electrochemical properties of 2,4-Dihydroxyphenylacetic acid, which is important for developing sensors and other electronic devices (Wang et al., 2001).

Safety And Hazards

When handling 2,4-Dihydroxyphenylacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Future Directions

Research on 2,4-Dihydroxyphenylacetic acid and its metabolites is crucial for understanding their role and impact on our health . Future studies may focus on the interaction of these compounds with gut microbiota and their potential therapeutic applications .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,9-10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQDURCMBCGCIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060635
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dihydroxyphenylacetic acid

CAS RN

614-82-4
Record name 2,4-Dihydroxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2,4-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIHYDROXYPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHB7I6AA5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dihydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dihydroxyphenylacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dihydroxyphenylacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dihydroxyphenylacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dihydroxyphenylacetic acid
Reactant of Route 6
2,4-Dihydroxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.